molecular formula C43H69N11O14 B612719 Carcinoembryonic Antigen CEA

Carcinoembryonic Antigen CEA

Cat. No.: B612719
M. Wt: 964.1 g/mol
InChI Key: JHESAKNQFPFWLN-UOGODTEOSA-N
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Description

Carcinoembryonic antigen is a glycoprotein involved in cell adhesion. It is normally produced in gastrointestinal tissue during fetal development, but production stops before birth. Consequently, carcinoembryonic antigen is usually present at very low levels in the blood of healthy adults. serum levels are raised in some types of cancer, making it a valuable tumor marker in clinical tests .

Preparation Methods

Carcinoembryonic antigen is typically isolated from human tissue samples, particularly from the gastrointestinal tract. The preparation involves several steps, including tissue extraction, purification, and characterization. Industrial production methods often involve the use of recombinant DNA technology to produce carcinoembryonic antigen in large quantities. This involves inserting the gene encoding carcinoembryonic antigen into a suitable host cell, such as Escherichia coli or yeast, which then produces the protein .

Chemical Reactions Analysis

Carcinoembryonic antigen undergoes various chemical reactions, including:

    Oxidation: Carcinoembryonic antigen can be oxidized using reagents like hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol.

    Substitution: Carcinoembryonic antigen can undergo substitution reactions where specific amino acids in the protein are replaced with other amino acids using site-directed mutagenesis. Common reagents used in these reactions include hydrogen peroxide, dithiothreitol, and various enzymes.

Scientific Research Applications

Carcinoembryonic antigen has numerous scientific research applications:

    Chemistry: Used as a model glycoprotein for studying protein-carbohydrate interactions.

    Biology: Serves as a marker for cell adhesion studies and cellular signaling pathways.

    Medicine: Widely used as a tumor marker for monitoring colorectal carcinoma treatment, identifying recurrences after surgical resection, and staging cancer.

    Industry: Employed in the development of diagnostic assays and biosensors for cancer detection.

Mechanism of Action

Carcinoembryonic antigen exerts its effects through its role in cell adhesion. It is a glycosyl phosphatidyl inositol cell-surface-anchored glycoprotein whose specialized sialo fucosylated glycoforms serve as functional colon carcinoma L-selectin and E-selectin ligands. This interaction is critical to the metastatic dissemination of colon carcinoma cells. Carcinoembryonic antigen is also involved in intracellular signaling pathways that regulate cell proliferation and differentiation .

Comparison with Similar Compounds

Carcinoembryonic antigen is part of a larger family of related glycoproteins known as carcinoembryonic antigen-related cell adhesion molecules. Similar compounds include:

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H69N11O14/c1-20(2)12-27(50-37(61)26(44)15-24-8-10-25(56)11-9-24)40(64)54-32(19-55)38(62)47-18-35(59)48-23(7)36(60)49-29(16-33(45)57)41(65)51-28(13-21(3)4)39(63)52-30(17-34(46)58)42(66)53-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,55-56H,12-19,44H2,1-7H3,(H2,45,57)(H2,46,58)(H,47,62)(H,48,59)(H,49,60)(H,50,61)(H,51,65)(H,52,63)(H,53,66)(H,54,64)(H,67,68)/t23-,26-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHESAKNQFPFWLN-UOGODTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H69N11O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

964.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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